2,3,5,6-Tetrachloroterephthaloyl dichloride

描述

Historical Development and Discovery

2,3,5,6-Tetrachloroterephthaloyl dichloride emerged as a compound of interest in the mid-20th century during industrial efforts to develop halogenated aromatic intermediates for polymer and agrochemical applications. Early synthetic routes were documented in U.S. Patent 3,833,652 (1974), which described its preparation via chlorination of terephthaloyl chloride or terephthalic acid in chlorosulfonic acid. This method addressed the need for a scalable process to produce flame-retardant polymer precursors, particularly for military and aerospace materials. Subsequent patents, such as CN1204104C (2003), expanded its utility by demonstrating its role in synthesizing fluorinated derivatives for specialty chemicals.

The compound’s discovery paralleled advancements in chlorination techniques for aromatic systems, driven by demand for thermally stable intermediates in polyamide and polyester production. By the 1980s, its use in synthesizing dimethyl tetrachloroterephthalate (Dacthal®), a preemergent herbicide, solidified its industrial relevance.

Nomenclature, Classification, and Structural Identification

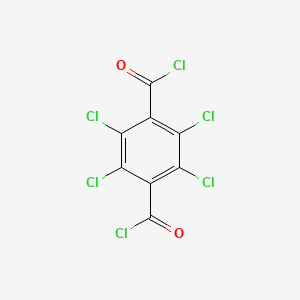

Systematic IUPAC Name : 2,3,5,6-Tetrachlorobenzene-1,4-dicarbonyl chloride

Alternative Names :

- Perchloroterephthaloyl chloride

- 1,4-Bis(chlorocarbonyl)-2,3,5,6-tetrachlorobenzene

- Tetrachloroterephthalic acid dichloride

Classification :

- Chemical Family : Halogenated aromatic acyl chloride

- Molecular Formula : C₈Cl₆O₂

- CAS Registry Number : 719-32-4

- ECHA Reference : 211-947-6

Structural Features :

- A benzene ring with chlorine substituents at the 2, 3, 5, and 6 positions.

- Two carbonyl chloride (-COCl) groups at the 1 and 4 positions.

- Symmetrical substitution pattern (C₂v symmetry), which influences reactivity and crystallinity.

Spectroscopic Identification :

- SMILES : ClC(=O)C1=C(Cl)C(Cl)=C(C(Cl)=O)C(Cl)=C1Cl

- InChI Key : YJIRZJAZKDWEIJ-UHFFFAOYSA-N

- X-ray Crystallography : Confirms planar geometry with Cl···Cl distances of 3.42–3.58 Å.

| Property | Value |

|---|---|

| Molecular Weight | 340.80 g/mol |

| Density | 1.81 g/cm³ |

| Melting Point | 142–145°C |

| Boiling Point | 382.8°C (decomposes) |

Positioning in Organic Chemistry Literature

The compound occupies a niche in synthetic organic chemistry as a tetrahalogenated bifunctional electrophile. Its reactivity is characterized by:

- Acyl Chloride Functionality : Participates in nucleophilic substitutions (e.g., esterifications, amidation).

- Aromatic Chlorine Substituents : Directs electrophilic substitution reactions and enhances electron-withdrawing effects.

Key literature applications include:

- Polymer Chemistry : Serves as a monomer for flame-retardant polyamides when reacted with aromatic diamines.

- Herbicide Synthesis : Intermediate for dimethyl tetrachloroterephthalate via methanol esterification.

- Fluorinated Compound Production : Substrate for halogen exchange reactions to synthesize tetrafluoro-p-xylyl derivatives.

Significance as an Industrial Chemical Intermediate

This compound is indispensable in several sectors:

1. Agrochemicals :

- Herbicides : Converted to dimethyl tetrachloroterephthalate (Dacthal®) through methanol esterification, controlling annual grasses in crops.

- Fungicides : Precursor to chlorinated benzamide derivatives with broad-spectrum activity.

2. High-Performance Polymers :

- Flame-Retardant Polyamides : Reacts with diamines (e.g., tetrafluoro-p-phenylenediamine) to yield thermally stable fibers.

- Liquid Crystalline Polymers : Imparts rigidity and mesophase stability in aromatic polyester syntheses.

3. Specialty Chemicals :

- Fluorinated Intermediates : Undergoes chlorine-fluorine exchange with potassium fluoride in sulfolane to produce tetrafluoro analogs.

- Coordination Complexes : Chelates with transition metals (e.g., vanadium) for catalytic applications.

| Industrial Application | Reaction Type | Product Example |

|---|---|---|

| Herbicide Production | Esterification | Dimethyl tetrachloroterephthalate |

| Polymer Synthesis | Polycondensation | Tetrachloro-p-phenylene polyamide |

| Fluorochemical Manufacturing | Halogen Exchange | 2,3,5,6-Tetrafluoro-p-xylyl alcohol |

属性

IUPAC Name |

2,3,5,6-tetrachlorobenzene-1,4-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl6O2/c9-3-1(7(13)15)4(10)6(12)2(5(3)11)8(14)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIRZJAZKDWEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)C(=O)Cl)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027302 | |

| Record name | 2,3,5,6-Tetrachlorobenzene-1,4-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | 2,3,5,6-Tetrachloroterephthaloyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

719-32-4 | |

| Record name | 2,3,5,6-Tetrachloro-1,4-benzenedicarbonyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=719-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachloroterephthaloyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachloroterephthaloyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarbonyl dichloride, 2,3,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5,6-Tetrachlorobenzene-1,4-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrachloroterephthaloyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRACHLOROTEREPHTHALOYL DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM96O90UX1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,5,6-TETRACHLOROTEREPHTHALOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

准备方法

Chlorination of Terephthaloyl Chloride or Terephthalic Acid in Chlorosulfonic Acid Solution

This method is the most documented and industrially relevant approach for synthesizing 2,3,5,6-tetrachloroterephthaloyl dichloride. The process involves chlorinating either terephthaloyl chloride or terephthalic acid dissolved in chlorosulfonic acid containing sulfur trioxide, with iodine as a catalyst.

-

- Temperature: Moderate, typically 50 to 120 °C, with an optimal range of 85 to 95 °C.

- Reaction Time: 1 to 4 hours.

- Pressure: Atmospheric.

- Catalyst: Iodine.

- Chlorinating Agent: Chlorine gas passed through the solution.

- Solvent: Chlorosulfonic acid containing sulfur trioxide.

-

- The reaction proceeds rapidly and selectively, producing high yields of the target compound.

- Yields as high as 81 mole percent have been reported.

- The product purity ranges from 97 to 99%, with less than 1% hexachlorobenzene impurity.

- Chlorosulfonic acid is regenerated as a valuable by-product.

- The process can start directly from terephthalic acid, avoiding intermediate isolation steps.

-

- One-step synthesis.

- Moderate temperature avoids excessive decarboxylation and by-product formation.

- High selectivity and purity.

- Economical due to by-product recovery.

Challenges in Earlier Methods:

- Previous methods using oleum at higher temperatures (up to 180 °C) led to significant hexachlorobenzene formation and partial chlorination.

- High-pressure processes (e.g., 7 atmospheres) were less efficient and more complex.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 50–120 °C (optimal 85–95 °C) | Moderate temperature for selectivity |

| Reaction Time | 1–4 hours | Rapid chlorination |

| Catalyst | Iodine | Enhances chlorination efficiency |

| Chlorine Gas Flow | Continuous | Chlorinating agent |

| Yield | Up to 81 mole % | High yield with low impurities |

| Product Purity | 97–99% | Minimal hexachlorobenzene (<1%) |

| Pressure | Atmospheric | Simplifies equipment requirements |

化学反应分析

2,3,5,6-Tetrachloroterephthaloyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

Hydrolysis: In the presence of water, it can hydrolyze to form tetrachloroterephthalic acid and hydrochloric acid.

Condensation Reactions: It can react with diamines to form polyamides, which are useful in the production of high-performance polymers.

Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions varying based on the desired products .

科学研究应用

2,3,5,6-Tetrachloroterephthaloyl dichloride has several scientific research applications:

Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers such as polyamides and polyesters.

Material Science: The compound is utilized in the development of advanced materials with specific properties such as high thermal stability and chemical resistance.

Biological Research: It serves as a reagent in the modification of biomolecules for various biochemical studies.

Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

作用机制

The mechanism of action of 2,3,5,6-tetrachloroterephthaloyl dichloride primarily involves its reactivity with nucleophiles. The chlorine atoms in the compound are highly electronegative, making the carbonyl carbon atoms susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new compounds and materials .

相似化合物的比较

Key Properties:

- Physical State : Crystalline solid .

- Purity : Commercial grades typically offer ≥95% purity .

- Stability : Hydrolyzes in the presence of moisture, releasing HCl .

Comparison with Similar Compounds

Structural and Functional Analogues

Terephthaloyl Dichloride (TCL)

Isophthaloyl Dichloride (ICL)

- CAS : 99-63-6.

- Molecular Formula : C₈Cl₂O₂.

- Key Differences : Chloride groups are positioned meta (1,3-) rather than para (1,4-), altering crystallinity and thermal stability in derived polymers .

Halogenated Analogues

Tetrafluoroterephthaloyl Dichloride

Tetrachloroisophthalonitrile (Chlorothalonil)

- CAS : 1897-45-4.

- Molecular Formula : C₈Cl₄N₂.

- Key Differences : Nitrile groups replace acyl chlorides, shifting applications to fungicides and pesticides. Lower reactivity toward nucleophiles but higher environmental persistence .

Chlorinated Aromatic Diacyl Chlorides

2,3,5,6-Tetrachloroterephthaloyl Dichloride vs. Tetrachlorophthalic Anhydride

Physicochemical Properties Comparison

生物活性

2,3,5,6-Tetrachloroterephthaloyl dichloride is a halogenated aromatic compound with significant biological activity. It is primarily studied for its potential applications in agriculture as a pesticide and its effects on various biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

- Chemical Formula : CHClO

- Molecular Weight : 307.93 g/mol

- CAS Number : 298-96-4

This compound exhibits biological activity primarily through its interaction with cellular systems. The compound is known to disrupt metabolic pathways in plants and fungi by inhibiting critical enzymes involved in growth and development.

Key Mechanisms Include :

- Inhibition of Photosynthesis : The compound interferes with the photosynthetic apparatus in plants, leading to reduced growth and yield.

- Disruption of Cellular Respiration : It affects mitochondrial function, impairing ATP production and leading to cell death.

- Endocrine Disruption : There is evidence suggesting that halogenated compounds can mimic or interfere with hormonal signaling pathways in both plants and animals.

Toxicological Profile

The toxicological effects of this compound have been studied in various organisms. Its toxicity varies significantly across species.

| Organism | Toxicity Level (LC50) | Observed Effects |

|---|---|---|

| Fish (e.g., trout) | 0.5 mg/L | Mortality after 48 hours |

| Daphnia magna | 1.0 mg/L | Reduced reproduction rates |

| Plants (e.g., soybean) | 200 mg/L | Growth inhibition |

Case Study 1: Aquatic Toxicity

A study conducted by the Environmental Protection Agency (EPA) assessed the impact of this compound on aquatic life. The results indicated that concentrations above 0.5 mg/L resulted in significant mortality rates among fish species within 48 hours. Behavioral changes such as erratic swimming patterns were also noted before death.

Case Study 2: Plant Growth Inhibition

Research published in Environmental Science & Technology demonstrated that exposure to this compound at concentrations of 200 mg/L led to a marked decrease in biomass in soybean plants. The study attributed this effect to the compound's ability to inhibit key metabolic processes involved in growth.

Case Study 3: Endocrine Disruption

A laboratory study investigated the endocrine-disrupting potential of halogenated compounds including this compound. Results showed that exposure led to alterations in hormone levels in exposed vertebrates, suggesting potential risks for wildlife populations.

常见问题

Q. What are the optimized synthetic routes for 2,3,5,6-tetrachloroterephthaloyl dichloride, and how do reaction conditions influence purity?

Methodological Answer: The synthesis typically involves chlorination of terephthaloyl chloride derivatives. A key step is recrystallization from dry acetone to isolate single crystals, as described in thermal decomposition studies of analogous fluorinated compounds . Optimization requires strict control of reaction temperature (argon atmosphere to prevent oxidation) and stoichiometric ratios of chlorinating agents. Post-synthesis purification via column chromatography or fractional distillation is critical to remove byproducts like ammonium salts or unreacted precursors. Elemental analysis (N: 5.98%, C: 40.90%, H: 2.28%) can reveal impurities, with deviations from theoretical values indicating incomplete reactions or side-product formation .

Q. How can researchers characterize the structural and thermal stability of this compound?

Methodological Answer:

- XRPD (X-ray Powder Diffraction): Identifies crystalline phases and distinguishes between sublimation (intact compound) and decomposition (new phases, e.g., ammonium salts) during thermal analysis .

- Thermogravimetric Analysis (TGA): Measures mass loss under heating to determine decomposition temperatures. For example, sublimation may occur near 140–142°C, while decomposition generates gases like CO₂ or HCl .

- Elemental Analysis: Quantifies C, H, N, and Cl content to validate stoichiometry. Discrepancies >2% suggest impurities, such as residual solvents or unreacted intermediates .

Q. What are the primary applications of this compound in polymer and agrochemical research?

Methodological Answer:

- Polymer Synthesis: Acts as a monomer in interfacial polycondensation reactions with diols or phosphonic dichlorides to produce high-viscosity polymers. Reaction parameters (time, temperature, molar ratios) must be optimized using a central composite rotatable design .

- Agrochemical Intermediates: Used to synthesize herbicides like chlorthal-dimethyl (DCPA). Researchers must validate intermediate purity via HPLC and monitor chlorination efficiency using NMR spectroscopy .

Advanced Research Questions

Q. How can contradictions in analytical data (e.g., elemental analysis vs. XRPD) be resolved during decomposition studies?

Methodological Answer: Discrepancies arise when decomposition products form adducts (e.g., ammonium salts with unreacted acids). To resolve:

Isolate Sublimates: Condense gases evolved during heating and compare XRPD patterns with starting material .

Cross-Validate Techniques: Combine FTIR (to detect functional groups like -COOH or -NH₄⁺) with mass spectrometry for molecular weight confirmation .

Theoretical Calculations: Compare experimental elemental data (e.g., N% = 5.98) with computational models (e.g., C₁₄O₄H₇F₈N: N% = 3.46) to infer adduct formation .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Methodological Answer: The dichloride’s electron-deficient aromatic ring (due to four chlorine substituents) enhances electrophilicity. Reaction pathways include:

- Acyl Chloride Reactivity: Nucleophilic attack by amines or alcohols at the carbonyl carbon, forming amides or esters. Kinetic studies using stopped-flow spectrophotometry can monitor reaction rates .

- Chlorine Displacement: In polar aprotic solvents (e.g., DMF), chlorine atoms may undergo substitution with nucleophiles like methoxide. DFT calculations predict activation energies for para vs. meta substitution .

Q. How can computational modeling predict its environmental persistence or toxicity?

Methodological Answer:

- QSAR (Quantitative Structure-Activity Relationship): Correlate Cl substituent positions with bioaccumulation potential using software like EPI Suite.

- Degradation Pathways: Simulate advanced oxidation processes (AOPs) to identify reactive intermediates. For example, hydroxyl radical attack may lead to dechlorination, analogous to 2,3,5,6-tetrachlorophenol’s chemiluminescence behavior .

- ADMET Prediction: Use tools like SwissADME to estimate solubility (LogP = 4.2) and metabolic stability .

Q. What advanced techniques validate its role as a precursor in high-performance materials?

Methodological Answer:

- Solid-State NMR: Characterizes polymer matrices synthesized from the dichloride, confirming crosslinking density via ¹³C CP/MAS spectra .

- X-ray Crystallography: Resolves crystal packing efficiency, critical for materials with high thermal stability (e.g., melting point >300°C) .

- Accelerated Aging Tests: Expose polymers to UV radiation or humidity and monitor mechanical properties (tensile strength, modulus) to assess durability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。